

Spectroscopic Profile of 3-Iodoaniline: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-lodoaniline** (CAS No: 626-01-7), a crucial building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **3-lodoaniline**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts for **3-Iodoaniline**



Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-2	7.03	t	1.4, 7.6
H-4	6.96	ddd	0.8, 2.3, 7.9
H-5	6.81	t	7.9
H-6	6.54	ddd	1.4, 2.3, 7.9
-NH ₂	3.56	br s	-

Note: Data acquired in CDCl₃. Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

Table 2: 13C NMR Chemical Shifts for 3-lodoaniline

Carbon Assignment	Chemical Shift (δ) in ppm
C-1 (-NH ₂)	147.8
C-2	123.1
C-3 (-I)	94.2
C-4	130.7
C-5	121.4
C-6	113.7

Note: Data acquired in $CDCl_3$.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **3-lodoaniline**. The characteristic vibrational frequencies are presented below.



Table 3: IR Absorption Bands for 3-Iodoaniline

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3435, 3350	N-H stretch (asymmetric and symmetric)	Strong
3050	Aromatic C-H stretch	Medium
1620	N-H bend (scissoring)	Strong
1580, 1470	Aromatic C=C stretch	Medium-Strong
1310	C-N stretch	Medium
860, 770, 680	C-H out-of-plane bend	Strong
530	C-I stretch	Medium

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of **3-Iodoaniline**.

Table 4: Mass Spectrometry Data for 3-lodoaniline

m/z	Relative Intensity (%)	Assignment
219	100	[M]+ (Molecular Ion)
92	65	[M - I]+
65	39	[C₅H₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol



Sample Preparation:

- Weigh approximately 10-20 mg of **3-lodoaniline**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved, using sonication if necessary.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

- Pulse Program: Standard single-pulse (zg30)[1]
- Number of Scans (NS): 16-32[1]
- Relaxation Delay (D1): 1.0 s[1]
- Acquisition Time (AQ): 2-4 s[2]
- Spectral Width (SW): -2 to 12 ppm[1]
- Temperature: 298 K[1]
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

- Pulse Program: Proton-decoupled pulse program (zgpg30)[1]
- Number of Scans (NS): 1024-4096[1]
- Relaxation Delay (D1): 2.0 s[1]
- Acquisition Time (AQ): 1-2 s
- Spectral Width (SW): 0 to 200 ppm[1]
- Temperature: 298 K[1]



Reference: CDCl₃ solvent peak at 77.16 ppm.[2]

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of 3-lodoaniline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
- Transfer the finely ground powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

FTIR Acquisition:

- Spectrometer: Fourier Transform Infrared Spectrometer
- Scan Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Introduction:

 A dilute solution of 3-lodoaniline in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct insertion probe.

EI-MS Acquisition Parameters:

Ionization Mode: Electron Ionization (EI)



Electron Energy: 70 eV

Source Temperature: 200-250 °C

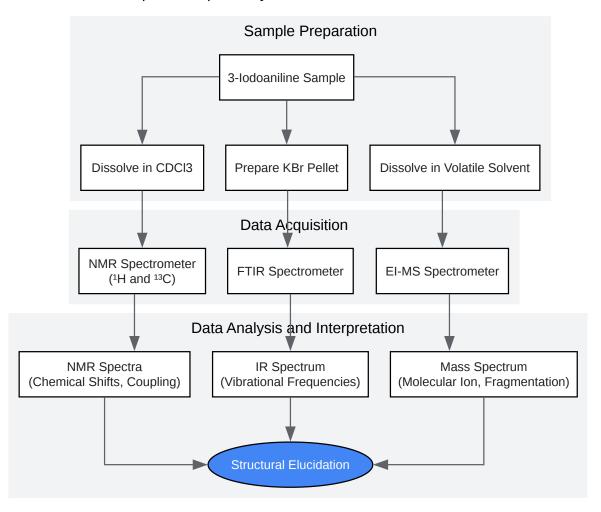
Mass Range: m/z 40-300

Scan Speed: 1000 amu/s

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-lodoaniline**.

Spectroscopic Analysis Workflow for 3-Iodoaniline





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Spectroscopic Analysis Workflow

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
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